chemical structure and properties of sodium;2-(hydroxymethylamino)acetate
chemical structure and properties of sodium;2-(hydroxymethylamino)acetate
Chemical Identity, Synthesis, and Antimicrobial Mechanism
Executive Summary
Sodium Hydroxymethylglycinate (SHMG), designated by CAS 70161-44-3 , is a broad-spectrum antimicrobial preservative utilized primarily in aqueous cosmetic and industrial formulations.[1][2] Structurally, it is the sodium salt of N-(hydroxymethyl)glycine, an amino acid derivative.[3] Its efficacy is derived from its function as a formaldehyde-releasing agent (FRA) .[2][4] Unlike direct formaldehyde addition, SHMG relies on a reversible hydrolysis equilibrium to maintain a low, constant concentration of free formaldehyde, thereby providing bactericidal activity while mitigating immediate toxicity spikes.
This guide details the structural chemistry, synthesis pathways, physicochemical stability, and regulatory toxicology of SHMG for research and development applications.
Chemical Identity & Structure
Nomenclature and Classification
Molecular Architecture
The molecule consists of a glycine backbone where the amine nitrogen is alkylated with a hydroxymethyl group (
Key Structural Feature: The
Synthesis & Manufacturing Protocol
The industrial synthesis of SHMG is a two-step process involving the neutralization of glycine followed by hydroxymethylation.[2][9] This process must be controlled to maximize yield and minimize the presence of unreacted formaldehyde.[2]
Reaction Pathway[2]
-
Neutralization: Glycine is treated with Sodium Hydroxide (NaOH) to form Sodium Glycinate.[2][9]
-
Condensation: Sodium Glycinate reacts with Formaldehyde (HCHO) in a 1:1 molar ratio to form Sodium Hydroxymethylglycinate.[2]
Visualization of Synthesis (DOT)[2]
Figure 1: Step-wise industrial synthesis of Sodium Hydroxymethylglycinate from Glycine.[2][10]
Physicochemical Properties[1][2][3][6][10][11][12][13]
SHMG is most commonly supplied as a 50% aqueous solution.[1][2] Its stability is heavily dependent on pH, as the hemiaminal bond is acid-labile.[2]
| Property | Specification | Technical Insight |
| Appearance | Clear, colorless to pale yellow liquid | Darkening may indicate oxidation or contamination.[2] |
| Active Matter | 49.0% – 52.0% | Standard commercial concentration.[2] |
| pH (as supplied) | 10.0 – 12.0 | Alkaline pH stabilizes the hemiaminal bond, preventing premature formaldehyde release.[2] |
| Solubility | Miscible in water; Insoluble in oils | Requires emulsification in oil-based systems.[2] |
| Stability Range | pH 3.5 – 12.0 | Rapid decomposition occurs below pH 3.[2]0. |
| Specific Gravity | ~1.28 g/mL at 25°C | High density due to salt nature.[2] |
Mechanism of Action: The Equilibrium Model
SHMG does not kill bacteria by its own direct interaction but rather serves as a reservoir for formaldehyde.[2] The mechanism is governed by a dynamic chemical equilibrium between the intact molecule and its dissociation products.[2]
The Hydrolysis Equilibrium
In aqueous solution, SHMG undergoes reversible hydrolysis:
[2]-
Left Side (Intact): Dominant at high pH (alkaline) and high concentration.[2]
-
Right Side (Dissociated): Favored by dilution, heat, and acidic pH.[2]
The released formaldehyde (
Visualization of Mechanism (DOT)
Figure 2: The dynamic equilibrium governing formaldehyde release and antimicrobial activity.[2]
Safety, Toxicology & Regulatory Status
As a formaldehyde releaser, SHMG is subject to strict scrutiny.[2][9][11] The safety profile is bifurcated into the toxicity of the parent molecule and the toxicity of the released formaldehyde.
Regulatory Limits (EU & US)[2]
-
EU Cosmetics Regulation (1223/2009) Annex V:
-
Maximum Concentration: 0.5% (w/w) in finished products.
-
Labeling Requirement: If the concentration of free formaldehyde in the finished product exceeds 0.05% (500 ppm), the label must state: "Contains formaldehyde."[2]
-
-
US CIR (Cosmetic Ingredient Review): Deemed safe for use up to 0.5%, provided it is not used in products intended to be aerosolized (to prevent inhalation toxicity).[2]
Toxicology Profile
-
Skin Sensitization: SHMG is a potential sensitizer.[2][4][9][10] Reactions are often due to the released formaldehyde, but the glycine derivative itself may trigger reactions in hypersensitive individuals.[4]
-
Carcinogenicity: Formaldehyde is a Class 1B Carcinogen (CMR).[2] While SHMG is not classified as a carcinogen, its degradation product is.[2] Formulators must ensure the equilibrium does not shift excessively toward free formaldehyde.[2]
Analytical Methodology
Accurate quantification is critical for regulatory compliance.[2] Two distinct measurements are required: Total Active Ingredient and Free Formaldehyde.[2]
Determination of Total SHMG (High-Performance Liquid Chromatography)
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[2]
-
Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.[2]
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).[2]
-
Protocol Note: Due to low UV absorption, derivatization with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) is recommended for high-sensitivity detection of the amino acid backbone.[2]
Determination of Free Formaldehyde
This is the safety-critical parameter.[2]
-
Method: Post-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) or Acetylacetone (Nash Reagent) .[2]
-
Reaction: Formaldehyde + Acetylacetone + Ammonium Acetate
3,5-Diacetyl-1,4-dihydrolutidine (Yellow, absorbs at 412 nm).[2] -
Interference Warning: Strong acids used in some HPLC methods can artificially shift the SHMG equilibrium, causing "false high" free formaldehyde readings.[2] The Nash method (performed at mild pH) is preferred for accurate free formaldehyde estimation.[2]
References
-
European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: Sodium N-(hydroxymethyl)glycinate (CAS 70161-44-3).[1][2][6][8][9] Retrieved from [Link][2]
-
Cosmetic Ingredient Review (CIR). (2010).[2] Final Report on the Safety Assessment of Sodium Hydroxymethylglycinate. International Journal of Toxicology.[2][11] Retrieved from [Link]
-
European Commission. (2009).[2] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex V).[2] Retrieved from [Link][2]
-
PubChem. (2025).[2] Compound Summary: Sodium (hydroxymethyl)glycinate.[1][2][6][7][8][9][10][11][12][13] National Library of Medicine.[2] Retrieved from [Link][2]
-
Lv, C., et al. (2015).[2][14] Investigation on formaldehyde release from preservatives in cosmetics.[2][4][7][9][10][11] International Journal of Cosmetic Science.[2] Retrieved from [Link]
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